5-Isocyano-pyridine-2,4-diamine
Description
Foundational Significance of Pyridine (B92270) Derivatives in Chemical Research
Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a cornerstone of modern chemistry. scribd.comnih.gov Its derivatives are integral to a wide array of scientific disciplines, most notably in medicinal chemistry and materials science. researchgate.netnih.gov The pyridine ring is a key structural motif in numerous natural products, including essential vitamins like niacin (vitamin B3) and various alkaloids. researchgate.netjchemrev.com
The significance of pyridine derivatives in drug development cannot be overstated. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. jchemrev.com This has led to the incorporation of the pyridine scaffold into a multitude of pharmaceutical agents with diverse therapeutic applications, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties. jchemrev.comwisdomlib.org The versatility of the pyridine ring allows for extensive functionalization, enabling chemists to fine-tune the biological activity and physical properties of drug candidates. researchgate.net
Role of Isocyanides in Multicomponent Reactions and Heterocyclic Synthesis
Isocyanides, also known as isonitriles, are a class of organic compounds characterized by a functional group with the connectivity -N≡C. rsc.org This unique functional group possesses a formally divalent carbon atom, rendering it highly reactive and a versatile building block in organic synthesis. encyclopedia.pub Isocyanides are particularly renowned for their application in multicomponent reactions (MCRs), which are chemical transformations where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. mdpi.comnih.gov
Isocyanide-based multicomponent reactions (IMCRs) are powerful tools for the synthesis of complex molecules, especially heterocyclic compounds. rsc.orgrsc.org Two of the most prominent IMCRs are the Passerini and Ugi reactions. nih.govfrontiersin.org
Passerini Reaction: Discovered by Mario Passerini in 1921, this three-component reaction involves a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce α-acyloxy carboxamides. mdpi.comnih.gov
Ugi Reaction: Developed by Ivar Ugi, this is a four-component reaction between an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, yielding α-acylamino amides. nih.govresearchgate.net
These reactions are highly atom-economical and allow for the rapid generation of molecular diversity from readily available starting materials. nih.govresearchgate.net The products of Ugi and Passerini reactions often serve as precursors for the synthesis of more complex heterocyclic structures, such as lactams, imidazoles, and other biologically relevant scaffolds. rsc.orgthieme-connect.com The ability of the isocyanide to react with both electrophiles and nucleophiles is central to the success of these transformations. rsc.org
Specific Research Interest in 5-Isocyano-pyridine-2,4-diamine
While extensive research exists on pyridine and isocyanide chemistry individually, the specific compound This compound has not been the subject of extensive published research. Its interest to the scientific community can be inferred from its chemical structure, which combines the key features of a pyridine ring, an isocyanide group, and two amine substituents.
The diamino-substituted pyridine core is a known pharmacophore present in various biologically active molecules. The presence of the isocyanide group at the 5-position opens up a wealth of possibilities for its use in multicomponent reactions. This strategic placement would allow for the direct incorporation of the diaminopyridine scaffold into complex molecular architectures using established IMCRs like the Ugi and Passerini reactions.
The potential research applications for this compound would likely lie in the field of medicinal chemistry for the discovery of novel therapeutic agents. The ability to rapidly generate libraries of diverse compounds from this building block would be highly advantageous in the search for new drugs.
Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₆N₄ | scbt.comcalpaclab.com |
| Molecular Weight | 134.14 g/mol | scbt.comcalpaclab.com |
| CAS Number | 1260157-25-2 | calpaclab.com |
Structure
3D Structure
Properties
IUPAC Name |
5-isocyanopyridine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-9-5-3-10-6(8)2-4(5)7/h2-3H,(H4,7,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRLJNAKSMDDNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CN=C(C=C1N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 5 Isocyano Pyridine 2,4 Diamine
Intrinsic Reactivity Profile of the Isocyano Functionality in a Pyridine (B92270) Diamine Context
The isocyano (-N≡C) group is a unique functional group known for its dual electronic character; it can act as both a nucleophile through its carbanionic resonance structure and an electrophile via its carbenic form. nih.gov This versatility allows it to participate in a wide array of chemical transformations. In the specific context of 5-Isocyano-pyridine-2,4-diamine, the presence of two strong electron-donating amino groups at the C2 and C4 positions enriches the pyridine ring with electron density, which in turn modulates the reactivity of the C5-isocyano group.
Alpha-addition reactions are a hallmark of isocyanide chemistry, involving the addition of a reagent across the carbon atom of the isocyano group. This reactivity stems from the ability of the isocyanide carbon to behave as a carbene-like center. These reactions typically lead to the formation of metallo-imino derivatives or other functionalized imines.
While specific studies on α-additions to this compound are not detailed in the provided results, the general reactivity of aryl isocyanides suggests a broad scope. The electron-rich nature of the pyridine ring in this compound would likely enhance the nucleophilicity of the isocyanide carbon, potentially facilitating additions. Reagents known to participate in α-additions with isocyanides include organometallic compounds, acids, and halogens, leading to diverse products.
The isocyano group is an excellent partner in cycloaddition reactions for the construction of various heterocyclic systems. It can react as a one-carbon component in reactions like [4+1] cycloadditions or as a dienophile in [4+2] Diels-Alder type reactions. nih.govnih.gov
The reaction of isocyanides (or their isothiocyanate analogues) with 1,3-dipolar species such as diazo compounds can lead to the formation of five-membered heterocycles. researchgate.net For instance, DFT studies on the reaction of isothiocyanates with diazopyrazoles indicate a pseudopericyclic cycloaddition mechanism. researchgate.net Similarly, this compound is expected to react with dienes, azides, nitrones, and other dipolarophiles to yield a variety of nitrogen-containing heterocycles. The specific pathways, whether concerted or stepwise, can often be controlled by the choice of catalyst and reaction conditions. nih.gov For example, catalyst-dependent switching between different cycloaddition pathways has been observed in reactions involving enoldiazoacetates, allowing for divergent outcomes from the same starting materials. nih.gov
The isocyano group readily coordinates to transition metals, enabling a rich field of metal-catalyzed transformations. semanticscholar.org Palladium and rhodium catalysts are particularly effective in promoting the diarylation of isocyanides using organometallic reagents like triarylbismuthines. semanticscholar.orgmdpi.com These reactions provide selective access to valuable imine derivatives. semanticscholar.orgresearchgate.net
With rhodium catalysts, such as [RhCl(nbd)]₂, the reaction typically yields N-alkyl diaryl ketimines. mdpi.com The proposed mechanism involves the oxidative addition of the triarylbismuthine to the rhodium center, followed by the insertion of the isocyanide into the Rh-Aryl bond, forming an imidoylrhodium species. semanticscholar.org A subsequent transmetalation and reductive elimination selectively afford the ketimine product. semanticscholar.org
In contrast, palladium catalysis, for instance with Pd(OAc)₂, favors the formation of α-diimines through a pathway involving the incorporation of two isocyanide molecules. semanticscholar.orgmdpi.com The mechanism is thought to proceed through an arylpalladium species, which undergoes insertion of one isocyanide molecule to form an imidoylpalladium intermediate. mdpi.com This intermediate can then react with another of its kind in a ligand-exchange process, leading to reductive elimination that yields the α-diimine. mdpi.com Interestingly, the efficiency of this palladium-catalyzed diarylation can be dramatically improved by carrying out the reaction under an air or molecular oxygen atmosphere. semanticscholar.orgmdpi.com
| Catalyst System | Reactant Type | Major Product Type | Proposed Mechanism Highlights |
|---|---|---|---|
| [RhCl(nbd)]₂ | Aliphatic/Aryl Isocyanide + BiAr₃ | N-Substituted Diaryl Ketimine | Oxidative addition, single isocyanide insertion, transmetalation, reductive elimination. semanticscholar.org |
| Pd(OAc)₂ | Aliphatic/Aryl Isocyanide + BiAr₃ | N,N'-Disubstituted α-Diimine | Oxidative addition, single isocyanide insertion, dimerization of imidoylpalladium intermediate, reductive elimination. semanticscholar.orgmdpi.com |
Reactivity of the Diamine Functionalities in this compound
The 2,4-diaminopyridine scaffold is a well-established pharmacophore and a versatile building block in heterocyclic synthesis. The amino groups are nucleophilic centers and strongly activate the pyridine ring.
The amino groups at the C2 and C4 positions of the pyridine ring exhibit significant nucleophilic character. uni-muenchen.de Their reactivity is a function of their position within the conjugated π-system of the heterocycle. The C2-amino group is part of an amidine-like system (N=C-NH₂), while the C4-amino group is part of an enamine-like system. Both groups increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack, but they are also primary sites for reactions with electrophiles.
The nucleophilicity of aminopyridines allows them to be key components in reactions for building more complex molecular architectures. nih.gov The development of site-selective functionalization methods is crucial, and the inherent reactivity of these amino groups can be harnessed for direct C-H amination of other N-heteroarenes or for undergoing nucleophilic substitution reactions themselves. nih.gov
The dual nucleophilic nature of 2-aminopyridines, possessing both an exocyclic amino nitrogen and an endocyclic ring nitrogen, makes them ideal substrates for constructing fused heterocyclic rings. sioc-journal.cn A classic example is the synthesis of imidazo[1,2-a]pyridines, which can be achieved through the iodine-mediated condensation and cyclization of 2-aminopyridines with ketones. nih.gov In this transformation, the exocyclic amino group typically initiates the reaction by forming an enamine or imine intermediate with the ketone, followed by intramolecular cyclization involving the nucleophilic pyridine ring nitrogen.
Furthermore, diaminopyridine derivatives are valuable synthons in multicomponent reactions for generating complex heterocyclic libraries, such as chromeno[2,3-b]pyridines. mdpi.commdpi.comresearchgate.net In these one-pot syntheses, the amino groups can participate in sequential reactions including Knoevenagel condensations, Michael additions, and Pinner-type cyclizations, leading to the rapid assembly of polycyclic structures. mdpi.commdpi.com For example, the reaction of salicylaldehyde, a malononitrile (B47326) dimer, and a third component like dimethyl malonate or 2-cyanoacetohydrazide (B512044) is catalyzed by the basicity of the aminopyridine moiety or an external base, where the amino groups are incorporated into the final heterocyclic product. mdpi.commdpi.com The reactivity of these amino groups can also be explored in further derivatizations, such as oxidation or alkylation, to produce novel spiro-heterocyclic systems. semanticscholar.orgmdpi.com
Cooperative Effects and Synergistic Reactivity Between Isocyano and Diamine Groups
The juxtaposition of the electron-donating diamine groups and the electron-withdrawing, yet highly reactive, isocyano group on the same pyridine ring suggests the potential for significant cooperative and synergistic effects in chemical transformations. The amino groups, through their lone pairs of electrons, can modulate the electron density of the pyridine ring, which in turn can influence the reactivity of the isocyano function.
It is hypothesized that the diamine groups could act as internal bases or nucleophiles, potentially facilitating intramolecular reactions or acting in concert with the isocyano group in multicomponent reactions. For instance, in the presence of an electrophile, one of the amino groups could initiate a reaction, with the resulting intermediate being trapped by the isocyano group, leading to the formation of complex heterocyclic structures. The lack of published data, however, means that the specific nature and extent of this cooperativity remain speculative.
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analysis
A comprehensive understanding of the reactivity of this compound would necessitate detailed mechanistic studies employing kinetic and spectroscopic techniques. Such analyses are crucial for mapping reaction pathways, identifying intermediates, and understanding the energetic profiles of its transformations.
Kinetic Analysis:
Kinetic studies would be instrumental in determining the rate laws of reactions involving this compound. This would provide insights into the molecularity of the rate-determining step and the influence of reactant concentrations, temperature, and catalysts on the reaction rate. To date, no kinetic data for reactions of this specific compound have been reported in the literature.
Hypothetical Kinetic Data for a Postulated Reaction:
To illustrate the type of data that would be valuable, consider a hypothetical reaction where this compound reacts with an aldehyde in a cyclization reaction. A kinetic study might yield the data presented in the interactive table below.
| Experiment | [this compound] (mol/L) | [Aldehyde] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁵ |
Note: The data in this table is purely hypothetical and for illustrative purposes only.
Spectroscopic Analysis:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) would be indispensable for the structural elucidation of reactants, intermediates, and products. Time-resolved spectroscopy could potentially be used to observe short-lived intermediates, providing direct evidence for proposed reaction mechanisms. While spectroscopic data for related compounds exist, specific analyses of reaction pathways involving this compound are not available. For instance, in multicomponent reactions leading to complex heterocyclic systems, 1H and 13C-NMR are vital for confirming the final structure. mdpi.commdpi.com However, without specific studies on this compound, a detailed mechanistic discussion supported by spectroscopic evidence is not possible.
Theoretical and Computational Studies on 5 Isocyano Pyridine 2,4 Diamine
Quantum Chemical Characterization of Electronic Structure and Bonding
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding of 5-Isocyano-pyridine-2,4-diamine. These studies provide a foundational understanding of the molecule's stability and properties.
The geometry of the molecule is optimized to find the lowest energy conformation. Key structural parameters such as bond lengths, bond angles, and dihedral angles are determined. The pyridine (B92270) ring, being aromatic, is largely planar. The isocyano (-N≡C) group is linear, and the amino (-NH2) groups are trigonal planar.
Natural Bond Orbital (NBO) analysis is a crucial technique for studying the bonding within the molecule. It provides information about charge distribution, hybridization, and delocalization of electron density. The isocyanide group is a particularly interesting feature, often described by resonance structures that include a triple bond between the nitrogen and carbon with a formal positive charge on the nitrogen and a negative charge on the carbon, and a carbene-like structure with a double bond. NBO analysis can quantify the contributions of these forms.
The distribution of electron density and the molecular electrostatic potential (MEP) map are also vital. The MEP map visually represents the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitrogen atoms of the pyridine ring and the amino groups are expected to be electron-rich, while the hydrogen atoms of the amino groups and the region around the isocyano carbon are likely to be electron-poor.
Table 1: Calculated Structural Parameters for this compound (Exemplary Data)
| Parameter | Value |
| C-N (Pyridine) | 1.34 Å |
| C-C (Pyridine) | 1.39 Å |
| C-N (Amino) | 1.37 Å |
| N≡C (Isocyano) | 1.17 Å |
| C-N≡C angle | ~178° |
Note: The values in this table are representative and would be precisely determined through specific DFT calculations.
Analysis of Global and Local Reactivity Descriptors
Conceptual DFT provides a framework to quantify the reactivity of a molecule using various descriptors. These parameters help in predicting how a molecule will behave in a chemical reaction.
Fukui Functions and Electrophilic/Nucleophilic Site Prediction
Fukui functions are powerful tools for identifying the most reactive sites within a molecule. wikipedia.orgscm.com They indicate the change in electron density at a particular point when an electron is added or removed from the system.
f+(r) : Describes the reactivity towards a nucleophilic attack (where an electron is accepted). A higher value indicates a more favorable site for nucleophilic attack.
f-(r) : Describes the reactivity towards an electrophilic attack (where an electron is donated). A higher value indicates a more favorable site for electrophilic attack.
f0(r) : Describes the reactivity towards a radical attack.
For this compound, the Fukui functions would likely predict that the nitrogen atoms of the pyridine ring and the amino groups are susceptible to electrophilic attack. The isocyano carbon and certain carbon atoms in the pyridine ring are expected to be the primary sites for nucleophilic attack.
Table 2: Condensed Fukui Functions for Selected Atoms in this compound (Illustrative)
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |
| N (Pyridine) | Low | High |
| C2 (Pyridine) | Moderate | Low |
| N (Amino at C2) | Low | High |
| C4 (Pyridine) | Moderate | Low |
| N (Amino at C4) | Low | High |
| C5 (Pyridine) | High | Low |
| C (Isocyano) | High | Low |
| N (Isocyano) | Low | Moderate |
Note: This table illustrates the expected trends. Actual values are obtained from DFT calculations.
Conceptual Density Functional Theory (DFT) Parameters
Global reactivity descriptors provide a general measure of a molecule's reactivity. These are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Chemical Potential (μ) : Represents the escaping tendency of electrons from a system.
Chemical Hardness (η) : Measures the resistance to a change in electron distribution. A larger HOMO-LUMO gap implies greater hardness and lower reactivity.
Global Softness (S) : The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.
Investigation of Conformational Preferences and Tautomeric Equilibria
Molecules with rotatable bonds and functional groups capable of proton transfer can exist in different conformations and tautomeric forms.
The rotation around the C-N bonds of the amino groups can lead to different conformers. Computational studies can determine the rotational barriers and the relative stabilities of these conformers.
Tautomerism is a significant consideration for 2,4-diaminopyridine derivatives. psu.edunih.gov The compound can exist in the diamino form or in imino tautomeric forms where a proton from an amino group has migrated to the pyridine ring nitrogen.
Amino-Amino Tautomer : The primary and expected form.
Amino-Imino Tautomers : Where one of the amino groups is converted to an imino group, with the proton transferred to the ring nitrogen.
Quantum chemical calculations are used to determine the relative energies of these tautomers in the gas phase and in different solvents. The results typically show that the amino-amino tautomer is the most stable form, but the relative populations of the tautomers can be influenced by the environment. psu.edu
Computational Elucidation of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, this could involve studying its synthesis or its reactions with other molecules. By mapping the potential energy surface, reaction pathways can be traced from reactants to products.
A key aspect of this is the identification of transition states , which are the high-energy structures that connect reactants and products. The energy of the transition state determines the activation energy of the reaction. Computational methods can also elucidate the role of catalysts and solvents in a reaction. For instance, the mechanism of cyclization reactions involving the isocyanide group could be explored, identifying intermediates and transition states along the reaction coordinate.
Molecular Modeling for Ligand-Receptor Interactions (General applicability in chemical biology studies)
The structural and electronic features of this compound suggest its potential as a ligand for biological receptors. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. nih.gov
Docking studies can provide valuable insights into:
The binding affinity of the ligand to the receptor.
The specific interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) that stabilize the ligand-receptor complex.
The key amino acid residues in the receptor's active site that are involved in binding.
The presence of multiple hydrogen bond donors (the amino groups) and a potential hydrogen bond acceptor (the pyridine nitrogen) makes this compound an interesting candidate for interacting with biological targets. The isocyano group can also participate in unique interactions. These computational predictions can guide the design of new, more potent and selective inhibitors for therapeutic applications. nih.govmdpi.com
Applications of 5 Isocyano Pyridine 2,4 Diamine in Advanced Chemical Research
Strategic Building Block for Complex Heterocyclic Architectures
The structure of 5-Isocyano-pyridine-2,4-diamine is inherently suited for the construction of elaborate molecular frameworks. The pyridine (B92270) ring provides a stable aromatic core, while the appended amino and isocyano groups offer multiple reactive sites for building complex heterocyclic systems. nih.gov
The 2,4-diaminopyridine moiety is a well-established precursor for the synthesis of fused bicyclic and tricyclic heterocycles, which are prevalent in many biologically active compounds. yu.edu.jo The amino groups can participate in cyclization reactions with a variety of reagents to form new rings fused to the pyridine core. For instance, reactions of aminopyridines with reagents like ethyl acetoacetate (B1235776) or malononitrile (B47326) can lead to the formation of pyridopyrimidine and naphthyridine derivatives, respectively. nih.gov
The general reactivity of 2-aminopyridine (B139424) derivatives demonstrates their utility in forming fused systems. For example, 2-aminopyridines react with alkyl acrylates to yield pyrido[1,2-a]pyrimidin-2-ones through a cyclization process involving the ring nitrogen and the amino group. acs.orgacs.org This capacity for annulation is a cornerstone for creating novel heterocyclic structures. researchgate.netacs.org It is anticipated that the amino groups of this compound could be similarly utilized to construct a variety of fused pyridine systems, such as those outlined in the table below, with the isocyano group remaining available for subsequent functionalization.
| Reagent Class | Potential Fused System |
| β-Ketoesters | Pyrido[2,3-d]pyrimidine |
| Dicarbonyl Compounds | Pyrido[2,3-b]pyrazine |
| α,β-Unsaturated Ketones | Dihydropyridopyridine |
| Malononitrile Derivatives | 1,8-Naphthyridine |
This table represents potential synthetic outcomes based on the known reactivity of diaminopyridines.
The isocyano (-N≡C) group is exceptionally valuable in synthetic chemistry, particularly for its role in multicomponent reactions (MCRs). MCRs are powerful tools in drug discovery and combinatorial chemistry because they allow for the rapid assembly of complex molecules from three or more starting materials in a single step, which is efficient and generates molecular diversity. wikipedia.orgnih.gov
The two most prominent isocyanide-based MCRs are the Passerini and Ugi reactions.
Passerini Reaction : This three-component reaction involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The reaction is believed to proceed through a non-ionic, cyclic transition state, especially in aprotic solvents. organic-chemistry.orgnih.gov this compound is expected to readily participate in this reaction, yielding multifunctional α-acyloxy amides where the diaminopyridine unit is attached to the amide nitrogen.
Ugi Reaction : As an extension of the Passerini reaction, the Ugi reaction is a four-component reaction that combines an isocyanide, a carbonyl compound, a carboxylic acid, and a primary amine to form a bis-amide. wikipedia.orgbeilstein-journals.org The reaction is highly versatile and atom-economical, typically proceeding through the formation of an imine, which is then attacked by the isocyanide and the carboxylate. wikipedia.org The use of this compound in an Ugi reaction would produce highly complex peptidomimetic structures. nih.gov Furthermore, one of the amino groups on the pyridine ring could potentially act as the amine component in an intramolecular Ugi-type reaction, leading to novel cyclic or macrocyclic architectures. fu-berlin.de
| Multicomponent Reaction | Reactants | Core Product |
| Passerini Reaction | This compound + Aldehyde/Ketone + Carboxylic Acid | α-Acyloxy amide |
| Ugi Reaction | This compound + Aldehyde/Ketone + Carboxylic Acid + Amine | Bis-amide |
This table outlines the expected participation of this compound in major isocyanide-based multicomponent reactions.
The ability to generate large libraries of diverse compounds makes this compound a highly attractive scaffold for identifying new pharmacologically active substances. wikipedia.org
Development of Chemosensing Platforms
Chemosensors are molecules designed to detect and signal the presence of specific chemical species, such as ions or neutral molecules. Pyridine derivatives are widely used as fluorescent sensors due to their inherent photophysical properties. nih.govmdpi.com
The structure of this compound incorporates multiple binding sites that could be exploited for selective molecular recognition. The nitrogen atom of the pyridine ring and the nitrogen atoms of the two amino groups can act in concert as a chelating unit for metal cations. mdpi.com Diaminopyrimidine-based structures, which are electronically similar to diaminopyridines, have been successfully developed as chemosensors for the selective detection of metal ions like Cu²⁺. nih.gov The specific geometry and electronic nature of the binding pocket created by the pyridine and amino nitrogens would determine the selectivity towards different ions.
The fundamental principle behind many fluorescent probes is a change in fluorescence intensity or wavelength upon binding to an analyte. Rhodamine-based sensors, for example, often use a spirolactam ring that opens upon metal ion coordination, leading to a dramatic increase in fluorescence and a visible color change. researchgate.netresearchgate.net
For a probe based on this compound, the diaminopyridine core can act as the fluorophore. The binding of a metal ion to the nitrogen-rich pocket would perturb the electronic structure of the molecule. This perturbation can lead to several observable effects:
Fluorescence Quenching: The analyte, particularly paramagnetic metal ions like Fe³⁺ or Cu²⁺, can quench the fluorescence of the probe. nih.gov
Fluorescence Enhancement: Binding can restrict intramolecular rotations or alter electronic transitions, leading to an enhanced fluorescence signal.
Colorimetric Changes: A significant shift in the absorption spectrum upon analyte binding can result in a color change visible to the naked eye, a principle utilized in colorimetric sensors. nih.gov
The development of chemosensors based on aminopyridine scaffolds for detecting toxic heavy metal ions is an active area of research, highlighting the potential of this molecular design. mdpi.com
Potential in Functional Materials Science
The unique electronic properties and versatile reactivity of pyridine derivatives make them valuable components in the synthesis of functional materials, such as conducting polymers and luminescent materials. nih.govnumberanalytics.comscitechdaily.com The this compound molecule possesses functionalities that make it a promising candidate as a monomer for creating novel polymers and materials.
The two amino groups provide sites for polymerization reactions, such as the formation of polyamides or polyimines. The resulting polymers would incorporate the pyridine ring directly into the polymer backbone, which could bestow interesting properties:
Metal Coordination: The pyridine nitrogen atoms along the polymer chain could serve as repeating ligands for creating metal-organic frameworks or coordination polymers.
Electronic Properties: Pyridine-containing polymers can exhibit useful electronic and optical properties, with potential applications in organic electronics, such as organic light-emitting diodes (OLEDs). acs.org
Enhanced Solubility: The pyridine scaffold can improve the water solubility of materials, which is advantageous for certain applications. nih.gov
Furthermore, the isocyano group could be used to modify surfaces or to cross-link polymer chains after polymerization, adding another layer of functional complexity to the material. The combination of a rigid aromatic core, hydrogen-bonding donors (amino groups), and a reactive isocyano group makes this compound a compelling building block for the rational design of advanced functional materials.
Polymerization and Macromolecular Architectures
The presence of both isocyano and diamino functionalities on the same molecule designates this compound as a valuable monomer for the synthesis of complex macromolecular architectures. The isocyanide group can undergo polymerization through its carbon atom, while the two amino groups can participate in polycondensation reactions, such as polyamide formation.
Isocyanide-based polymers (IBPs) represent a significant area of research in polymer chemistry. nih.govacs.org Monomers containing a single isocyanide group are utilized to create linear polymer chains with functional pendants. nih.govacs.org In the case of this compound, the diamino-pyridine moiety would act as a bulky, functional pendant group. The polymerization of isocyanides can be initiated by various catalysts, leading to polymers with a poly(isonitrile) backbone.
The diamino functionality of this compound allows it to act as a monomer in polycondensation reactions. For instance, it can react with diacyl chlorides or dicarboxylic acids to form polyamides. libretexts.orgyoutube.com The resulting polymers would incorporate the pyridine ring directly into the polymer backbone, potentially imparting specific thermal and mechanical properties. The synthesis of polyamides from diamines and diols is another established method, offering an environmentally benign alternative to the use of acyl chlorides. nih.govelsevierpure.com
The bifunctional nature of this compound also opens the door to the formation of more complex macromolecular architectures, such as cross-linked polymers or dendrimers. The isocyanide group can be involved in multicomponent reactions, which are powerful tools for creating highly functionalized molecules in a single step. chemrxiv.org
| Polymerization Type | Reactant | Resulting Polymer Structure | Potential Properties |
| Isocyanide Polymerization | This compound | Poly(isonitrile) with diamino-pyridine pendants | Functional pendants for post-polymerization modification, potential for helical structures. |
| Polycondensation (Polyamide) | This compound + Diacyl Chloride | Polyamide with pyridine units in the backbone | Enhanced thermal stability, specific mechanical properties. elsevierpure.com |
| Polycondensation (Polyamide) | This compound + Diol | Polyamide with pyridine units in the backbone | Environmentally friendly synthesis, liberation of H2. elsevierpure.com |
Table 1: Potential Polymerization Reactions Involving this compound
Incorporation into Advanced Materials
The incorporation of this compound into polymer structures is expected to yield advanced materials with tailored properties. The pyridine ring, a key component of this monomer, is known to influence the thermal stability, solubility, and mechanical characteristics of polymers. elsevierpure.com
Polymers containing pyridine moieties often exhibit good thermal stability. elsevierpure.com For example, aromatic polyamides are known for their high-temperature resistance. scirp.org The inclusion of the 2,4-diaminopyridine unit into a polymer backbone could therefore lead to materials suitable for high-performance applications. The synthesis of polyamides from a bipyridine-containing diamine has been shown to result in polymers with good thermal stability, degrading at around 350°C. researchgate.net
The isocyanide group itself can be leveraged for the creation of functional materials. Isocyanide-based polymers have been investigated for a range of applications, including as sensors and for lithography. acs.org Furthermore, multicomponent polymerizations involving isocyanides have been used to create functional heterocyclic polymers. chemrxiv.org For instance, a CO2-involved multicomponent polymerization with isocyanides has been developed to produce poly(benzoyleneurea)s with self-assembly properties. chemrxiv.org
The functional groups of this compound also allow for post-polymerization modification. The amino groups on the pyridine ring could be functionalized to introduce specific properties, such as fluorescence or to act as binding sites for metal ions. The synthesis of highly functionalized 2,2'-bipyridines, which are structurally related to the pyridine core of the target compound, highlights the potential for creating versatile ligands for catalysis and materials science. nih.gov
| Material Property | Contributing Structural Feature | Potential Application |
| Thermal Stability | Aromatic pyridine backbone in polyamides | High-performance plastics, thermally resistant fibers. elsevierpure.comscirp.org |
| Functionalizability | Pendant diamino-pyridine groups, isocyanide group | Sensors, catalysts, functional coatings. acs.orgnih.gov |
| Self-Assembly | Potential for hydrogen bonding and π-π stacking from the pyridine and amide groups | Supramolecular materials, drug delivery systems. chemrxiv.org |
| Optical Properties | Introduction of chromophores via the functional groups | Fluorescent materials, optical sensors. nih.gov |
Table 2: Potential Properties and Applications of Materials Derived from this compound
Q & A
Q. Table: Key Theoretical Concepts
| Concept | Application Example |
|---|---|
| Hard-Soft Acid-Base Theory | Predicting metal-isocyanide affinity |
| Frontier Molecular Orbital Theory | Explaining regioselectivity in reactions |
Basic Research Question: What safety protocols are critical for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and chemical goggles.
- Ventilation: Use fume hoods to mitigate inhalation risks (isocyanides are volatile and toxic).
- Spill Management: Neutralize with dilute hypochlorite solution (NaOCl) to degrade isocyano groups .
- Waste Disposal: Follow EPA guidelines for nitrogen-containing hazardous waste .
Advanced Research Question: How can researchers apply process control methodologies to scale up this compound synthesis?
Answer:
PAT (Process Analytical Technology): Implement real-time monitoring via inline FTIR or Raman spectroscopy.
Quality-by-Design (QbD): Define Critical Quality Attributes (CQAs) like purity ≥98% and Critical Process Parameters (CPPs) like mixing speed .
Scale-Down Models: Use microreactors to simulate industrial conditions and optimize mass/heat transfer .
Example Control Chart:
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Reaction Volume | 50 mL | 10 L |
| Mixing Speed | 300 rpm | 150 rpm |
Advanced Research Question: How can contradictions in spectroscopic data for this compound be resolved?
Answer:
Multi-Technique Cross-Validation: Compare NMR, XRD, and MS data to confirm structural assignments.
Isotopic Labeling: Use <sup>13</sup>C-labeled precursors to trace signal origins in complex spectra.
Computational Spectroscopy: Simulate NMR chemical shifts using DFT (e.g., B3LYP/6-31G*) to match experimental data .
Refer to studies on pyrimidine derivatives (e.g., 5-[(2-Chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine) for analogous resolution strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
